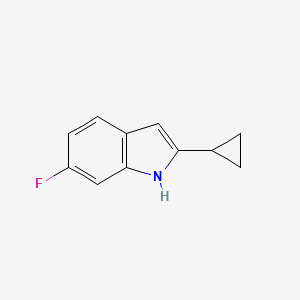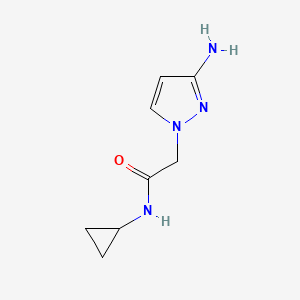
N-methyl-N-(propan-2-yl)-1,3-thiazolidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-(propan-2-yl)-1,3-thiazolidine-4-carboxamide: is a heterocyclic compound containing a thiazolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One common method involves the condensation of N-methyl-N-(propan-2-yl)amine with thiazolidine-4-carboxylic acid under acidic conditions. The reaction typically requires a catalyst such as hydrochloric acid and is conducted at elevated temperatures to facilitate the formation of the desired product.
Cyclization Reaction: Another approach involves the cyclization of N-methyl-N-(propan-2-yl)thiourea with α-halo carboxylic acids. This method requires the presence of a base such as sodium hydroxide and is carried out under reflux conditions.
Industrial Production Methods: Industrial production of N-methyl-N-(propan-2-yl)-1,3-thiazolidine-4-carboxamide often involves large-scale batch reactors where the above-mentioned synthetic routes are optimized for higher yields and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: N-methyl-N-(propan-2-yl)-1,3-thiazolidine-4-carboxamide can participate in nucleophilic substitution reactions, where the thiazolidine ring is substituted with various nucleophiles under basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually carried out in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines, alcohols, or thiols; reactions are performed in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Substituted thiazolidine derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: N-methyl-N-(propan-2-yl)-1,3-thiazolidine-4-carboxamide is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor in the development of novel pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It is explored for its interactions with various biological targets, including enzymes involved in metabolic pathways.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and bacterial infections. Its ability to modulate specific biological pathways makes it a candidate for drug development.
Industry: In industrial applications, this compound is used as an intermediate in the production of specialty chemicals. It is also utilized in the formulation of certain polymers and materials.
Wirkmechanismus
The mechanism by which N-methyl-N-(propan-2-yl)-1,3-thiazolidine-4-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby modulating metabolic pathways. For example, it may inhibit enzymes involved in the synthesis of nucleic acids or proteins, leading to antiproliferative effects in cancer cells.
Vergleich Mit ähnlichen Verbindungen
- N-methyl-N-(propan-2-yl)-2-{[2-(pyridin-2-yl)ethyl]amino}acetamide
- N-methyl-N-(propan-2-yl)aniline
- N-methyl-N-(propan-2-yl)-2-(pyridin-2-yl)acetamide
Comparison: N-methyl-N-(propan-2-yl)-1,3-thiazolidine-4-carboxamide is unique due to its thiazolidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity patterns and biological activities. For instance, the presence of the thiazolidine ring enhances its potential as an enzyme inhibitor, making it more effective in certain therapeutic applications.
Eigenschaften
Molekularformel |
C8H16N2OS |
|---|---|
Molekulargewicht |
188.29 g/mol |
IUPAC-Name |
N-methyl-N-propan-2-yl-1,3-thiazolidine-4-carboxamide |
InChI |
InChI=1S/C8H16N2OS/c1-6(2)10(3)8(11)7-4-12-5-9-7/h6-7,9H,4-5H2,1-3H3 |
InChI-Schlüssel |
SYJLGKRFPKRTMU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(C)C(=O)C1CSCN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3',4'-Difluoro-[1,1'-biphenyl]-2-YL)methanamine](/img/structure/B13084645.png)

![7,18-bis[2-(2,4-dichlorophenyl)ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13084655.png)

![Methyl 2-((benzo[d]thiazol-2-ylsulfonyl)methyl)benzoate](/img/structure/B13084663.png)

![1'-Benzyl-7-chloro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B13084678.png)




![4-(Thiophen-3-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13084706.png)


